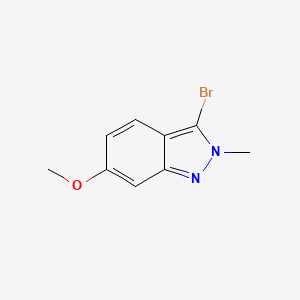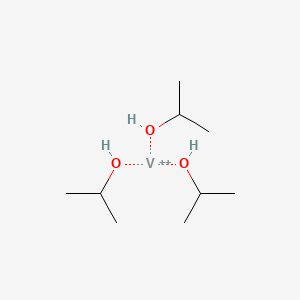
Propan-2-ol;vanadium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-ol;vanadium(2+) is a coordination compound that combines propan-2-ol, a secondary alcohol, with vanadium in its +2 oxidation state
準備方法
Synthetic Routes and Reaction Conditions
The preparation of propan-2-ol;vanadium(2+) typically involves the reaction of vanadium salts with propan-2-ol under controlled conditions. One common method is the reduction of vanadium(V) oxide with propan-2-ol in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the vanadium(2+) ion.
Industrial Production Methods
Industrial production of propan-2-ol;vanadium(2+) may involve the use of large-scale reactors where vanadium salts are reduced in the presence of propan-2-ol. The process requires careful control of temperature and pressure to ensure the stability of the vanadium(2+) ion.
化学反応の分析
Types of Reactions
Propan-2-ol;vanadium(2+) undergoes several types of chemical reactions, including:
Oxidation: The vanadium(2+) ion can be oxidized to higher oxidation states, such as vanadium(3+) or vanadium(5+), in the presence of oxidizing agents.
Reduction: The compound can also participate in reduction reactions, where the vanadium(2+) ion acts as a reducing agent.
Substitution: Ligand substitution reactions can occur, where the propan-2-ol ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used to reduce vanadium(V) to vanadium(2+).
Reaction Conditions: Reactions are typically carried out under inert atmospheres to prevent unwanted oxidation.
Major Products
Oxidation: Oxidation of propan-2-ol;vanadium(2+) can produce vanadium(3+) or vanadium(5+) compounds.
Reduction: Reduction reactions can yield vanadium(2+) complexes with different ligands.
Substitution: Substitution reactions result in the formation of new coordination compounds with different ligands.
科学的研究の応用
Propan-2-ol;vanadium(2+) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of vanadium compounds, including their use as insulin mimetics and anticancer agents.
Industry: The compound is used in industrial processes that require selective oxidation or reduction reactions.
作用機序
The mechanism of action of propan-2-ol;vanadium(2+) involves the interaction of the vanadium ion with various molecular targets. In catalytic reactions, the vanadium(2+) ion can facilitate electron transfer processes, leading to the activation of substrates. The specific pathways and molecular targets depend on the nature of the reaction and the ligands involved.
類似化合物との比較
Similar Compounds
Propan-2-ol;vanadium(3+): This compound has vanadium in the +3 oxidation state and exhibits different reactivity compared to vanadium(2+).
Propan-2-ol;vanadium(5+): With vanadium in the +5 oxidation state, this compound is more oxidizing and has different catalytic properties.
Other Alcohol-Vanadium Complexes: Complexes with other alcohols, such as methanol or ethanol, show different chemical behaviors due to variations in ligand properties.
Uniqueness
Propan-2-ol;vanadium(2+) is unique due to the specific combination of propan-2-ol and vanadium in the +2 oxidation state. This combination provides distinct reactivity and stability, making it valuable for specific catalytic and industrial applications.
特性
分子式 |
C9H24O3V+2 |
|---|---|
分子量 |
231.23 g/mol |
IUPAC名 |
propan-2-ol;vanadium(2+) |
InChI |
InChI=1S/3C3H8O.V/c3*1-3(2)4;/h3*3-4H,1-2H3;/q;;;+2 |
InChIキー |
NBLQMYOTIXQOPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)O.CC(C)O.CC(C)O.[V+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)
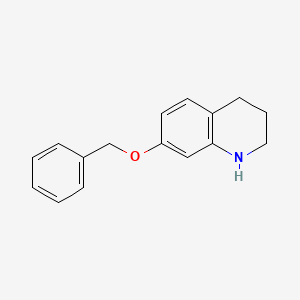
![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)
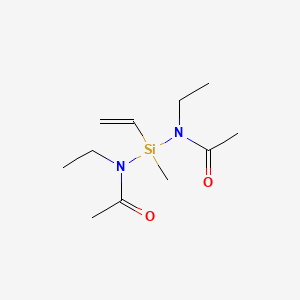





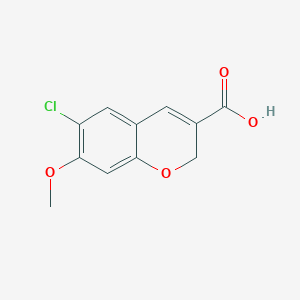

![2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11870272.png)
